

TH1834: A Specific Inhibitor of the Tip60 Histone Acetyltransferase

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Compound of Interest

Compound Name: TH1834

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An In-depth Technical Guide for Researchers and Drug Development Professionals

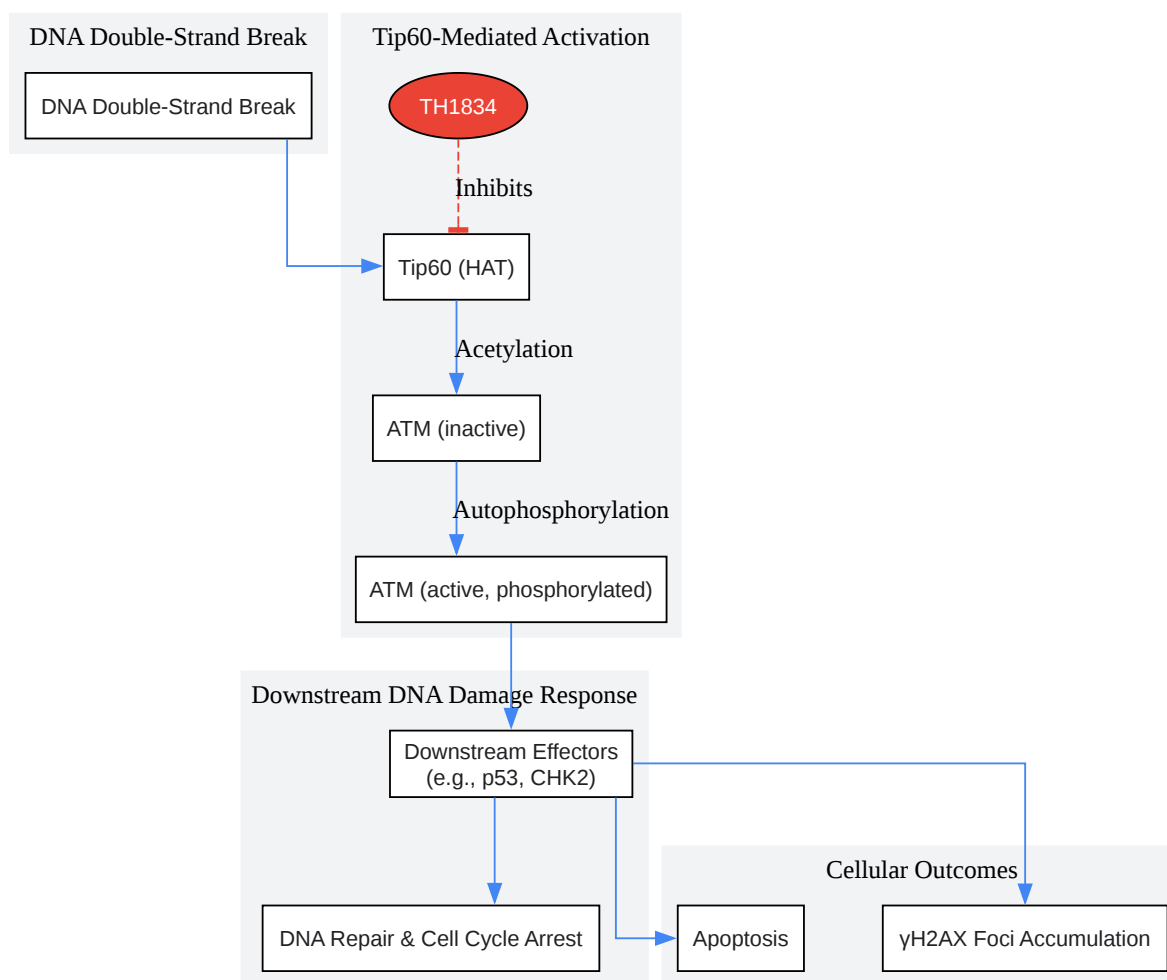
Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins.[1] Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2] Tip60 (Tat-interactive protein 60 kDa), also known as KAT5, is a member of the MYST family of HATs and plays a pivotal role in essential cellular processes such as DNA damage repair, apoptosis, and transcriptional regulation.[1][3]

TH1834 is a novel, potent, and specific small molecule inhibitor of Tip60, developed through structure-based drug design.[2] It has been demonstrated to selectively inhibit the acetyltransferase activity of Tip60 without significantly affecting other related HATs, such as MOF. This specificity makes **TH1834** a valuable tool for elucidating the cellular functions of Tip60 and a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of **TH1834**, including its mechanism of action, effects on cancer cells, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of the Tip60-ATM Signaling Pathway

TH1834 exerts its effects by directly inhibiting the histone acetyltransferase activity of Tip60. A key downstream target of Tip60 in the DNA damage response (DDR) is the Ataxia-Telangiectasia Mutated (ATM) kinase. In response to DNA double-strand breaks (DSBs), Tip60 acetylates ATM, a critical step for ATM's subsequent autophosphorylation and activation. Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. By inhibiting Tip60, **TH1834** prevents the acetylation and activation of ATM, thereby impairing the DNA damage response. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis in cancer cells.



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Tip60-ATM Signaling Pathway and **TH1834** Inhibition.

Quantitative Data on the Effects of TH1834

The following tables summarize the quantitative data regarding the effects of **TH1834** on breast cancer cells.

Table 1: In Vitro Efficacy of **TH1834** in MCF7 Breast Cancer Cells

Parameter	Cell Line	Concentration	Treatment Duration	Result	Citation(s)
Cell Viability	MCF7	0-500 μ M	1 hour	Significantly reduced	
Cytotoxicity	MCF7	0-500 μ M	1 hour	Highly significant increase	
Caspase 3 Activation	MCF7	500 μ M	1 hour	Marked activation	

Table 2: Specificity of **TH1834**

Parameter	Target	Effect	Citation(s)
HAT Activity	Tip60	Significantly inhibited	
HAT Activity	MOF	No effect	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from established methods for measuring HAT activity.

Materials:

- Recombinant Tip60 protein
- **TH1834**

- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- Scintillation fluid or appropriate detection reagent for non-radioactive assays
- Filter paper (for radioactive assays)
- Microplate reader or scintillation counter

Procedure:

- Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant Tip60 enzyme.
- Add **TH1834** at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding Acetyl-CoA (can be radiolabeled, e.g., with ^3H or ^{14}C , or unlabeled for colorimetric/fluorometric assays).
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto P81 phosphocellulose filter paper and washing with sodium carbonate buffer. For non-radioactive assays, follow the kit manufacturer's instructions for stopping the reaction and developing the signal.
- Quantify the amount of acetylated histone peptide. For radioactive assays, this is done by scintillation counting of the filter paper. For non-radioactive assays, measure the absorbance or fluorescence using a microplate reader.

- Calculate the percentage of Tip60 inhibition at each **TH1834** concentration relative to the vehicle control.



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In Vitro HAT Assay Workflow.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in MCF7 cells treated with **TH1834** by flow cytometry.

Materials:

- MCF7 cells
- **TH1834**
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of **TH1834** (e.g., 0-500 μ M) for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control.
- Harvest the cells, including both adherent and floating populations. For adherent cells, wash with PBS and detach using trypsin-EDTA.
- Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
- Wash the cell pellet twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Immunofluorescence Staining of γ H2AX Foci

This protocol details the visualization and quantification of DNA double-strand breaks through γ H2AX foci formation in MCF7 cells.

Materials:

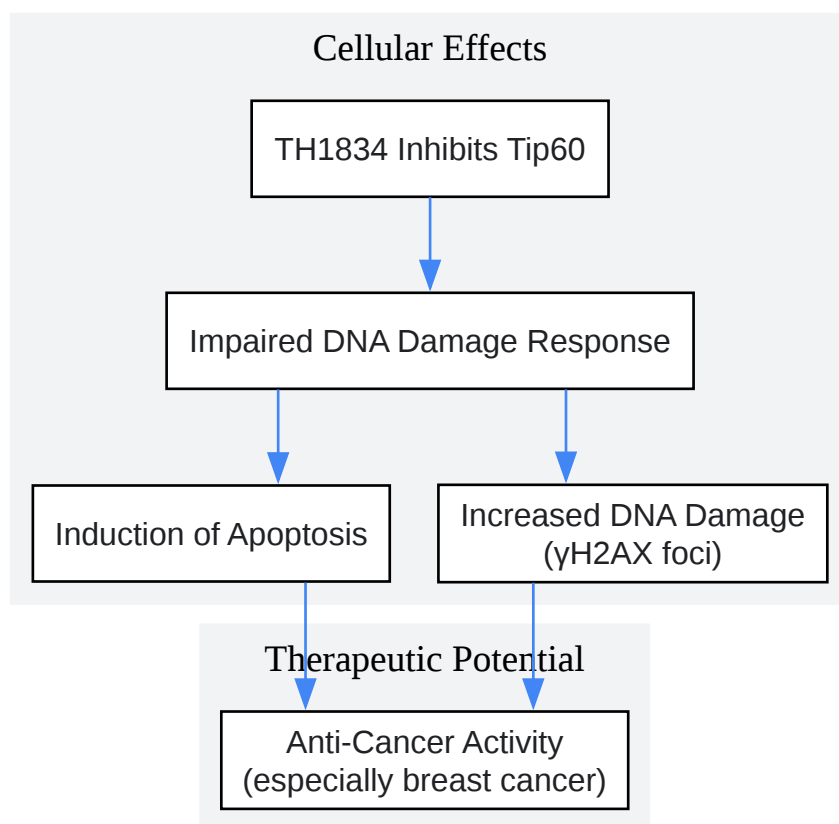
- MCF7 cells cultured on coverslips
- **TH1834**
- Source of ionizing radiation (IR), if applicable
- 4% Paraformaldehyde (PFA) in PBS

- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
- Secondary antibody: fluorescently-labeled anti-species IgG
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Seed MCF7 cells on sterile coverslips in a multi-well plate and allow them to attach.
- Treat the cells with **TH1834** for a specified time before and/or after inducing DNA damage (e.g., with ionizing radiation).
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize the cells using a fluorescence microscope and quantify the number of γ H2AX foci per nucleus using image analysis software.



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Logical Flow of **TH1834**'s Effects.

Conclusion

TH1834 is a highly specific and potent inhibitor of the Tip60 histone acetyltransferase. Its ability to disrupt the DNA damage response and induce apoptosis in cancer cells highlights its potential as a targeted therapeutic agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further

investigate the biological roles of Tip60 and the therapeutic utility of its inhibition with **TH1834**. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of **TH1834** as a novel anti-cancer drug.

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